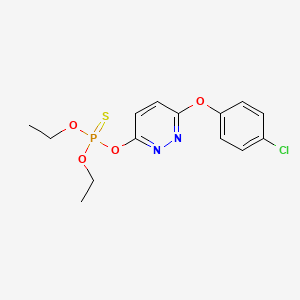
Phosphorothioic acid, O-(6-(4-chlorophenoxy)-3-pyridazinyl) O,O-diethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphorothioic acid, O-(6-(4-chlorophenoxy)-3-pyridazinyl) O,O-diethyl ester is an organophosphorus compound widely recognized for its applications in agriculture as a pesticide. This compound is known for its effectiveness in controlling a variety of pests, making it a valuable tool in crop protection.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphorothioic acid, O-(6-(4-chlorophenoxy)-3-pyridazinyl) O,O-diethyl ester typically involves the reaction of 6-(4-chlorophenoxy)-3-pyridazinol with diethyl phosphorochloridothioate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and stringent quality control measures to ensure the purity and efficacy of the final product. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
Phosphorothioic acid, O-(6-(4-chlorophenoxy)-3-pyridazinyl) O,O-diethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxon derivatives, which are often more toxic than the parent compound.
Hydrolysis: In the presence of water, the ester bonds can be hydrolyzed, leading to the formation of phosphorothioic acid and the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphorus atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as thiols or amines can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of oxon derivatives.
Hydrolysis: Formation of phosphorothioic acid and the corresponding alcohol.
Substitution: Formation of substituted phosphorothioic acid derivatives.
科学研究应用
Phosphorothioic acid, O-(6-(4-chlorophenoxy)-3-pyridazinyl) O,O-diethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.
Biology: Studied for its effects on various biological systems, particularly its mode of action as a pesticide.
Medicine: Investigated for potential therapeutic applications, although its toxicity limits its use.
Industry: Widely used in agriculture for pest control, contributing to increased crop yields and food security.
作用机制
The compound exerts its effects primarily through inhibition of acetylcholinesterase, an enzyme crucial for nerve function. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine in the synaptic cleft, leading to continuous nerve impulse transmission and eventual paralysis of the pest. The molecular targets include the active site of acetylcholinesterase, and the pathways involved are related to neurotransmission.
相似化合物的比较
Similar Compounds
Chlorpyrifos: Another organophosphorus pesticide with a similar mode of action.
Diazinon: Also inhibits acetylcholinesterase but has different chemical properties and uses.
Malathion: Less toxic to humans and animals, used in both agricultural and residential settings.
Uniqueness
Phosphorothioic acid, O-(6-(4-chlorophenoxy)-3-pyridazinyl) O,O-diethyl ester is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its effectiveness against a broad spectrum of pests and its relatively stable nature make it a valuable pesticide in agriculture.
属性
CAS 编号 |
53605-08-6 |
|---|---|
分子式 |
C14H16ClN2O4PS |
分子量 |
374.8 g/mol |
IUPAC 名称 |
[6-(4-chlorophenoxy)pyridazin-3-yl]oxy-diethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C14H16ClN2O4PS/c1-3-18-22(23,19-4-2)21-14-10-9-13(16-17-14)20-12-7-5-11(15)6-8-12/h5-10H,3-4H2,1-2H3 |
InChI 键 |
LCEDSCFPZXALHA-UHFFFAOYSA-N |
规范 SMILES |
CCOP(=S)(OCC)OC1=NN=C(C=C1)OC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4-Bis[(trimethylsilyl)oxy]pteridine](/img/structure/B14651585.png)
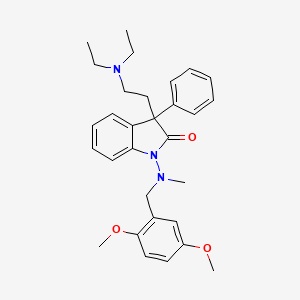
![4,5,6-Tris[(octyloxy)carbonyl]benzene-1,2,3-tricarboxylate](/img/structure/B14651593.png)
![1-Butyl-2,3,4,6,7,12-hexahydro-1H-indolo[2,3-a]quinolizin-5-ium](/img/structure/B14651594.png)
![[5-Oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)cyclopent-1-en-1-yl]acetic acid](/img/structure/B14651597.png)
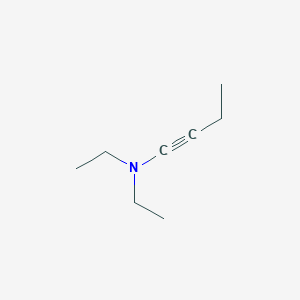
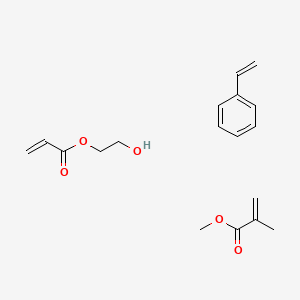

![Phenyl P-aziridin-1-yl-N-tricyclo[3.3.1.1~3,7~]decan-1-ylphosphonamidate](/img/structure/B14651613.png)
![2-[3-methyl-5-(2-methylpropoxy)phenyl]acetic acid](/img/structure/B14651615.png)
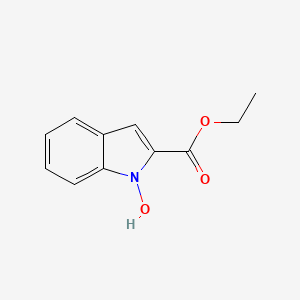
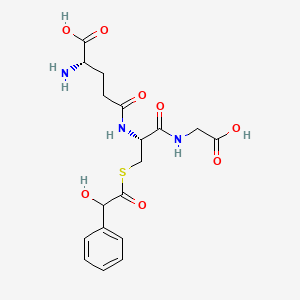
![4H,4'H-[2,2'-Bi-3,1-benzoxazine]-4,4'-dione](/img/structure/B14651631.png)

